2-Methylquinoline-3-carboxamide
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Overview
Description
2-Methylquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound this compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-3-carboxamide typically involves the reaction of 2-methylquinoline with a suitable carboxylating agent. One common method is the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid . Another method involves the use of 2-bromobenzaldehyde, acyclic or cyclic 1,3-diketone, and sodium azide in a three-component reaction protocol .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are preferred due to their efficiency, cost-effectiveness, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-Methylquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylquinoline-3-carboxamide involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition can lead to the antimicrobial and anticancer activities observed in these compounds .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-Methylquinoline: A closely related compound with similar chemical properties.
Quinoline-3-carboxamide: Another derivative with potential biological activities
Uniqueness: 2-Methylquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Methylquinoline-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
This compound (CAS No. 2418660) is characterized by its quinoline core, which is modified by a methyl group at the second position and a carboxamide group at the third position. Its molecular formula is C_10H_9N_1O, and it exhibits properties typical of quinoline derivatives, including fluorescence and potential for hydrogen bonding.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study screened various derivatives of quinoline compounds against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. The results indicated that several derivatives, including this compound, showed notable antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 64 |
Klebsiella pneumoniae | 128 |
Antiviral Properties
The compound has also been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell receptors. Specific mechanisms are still under investigation, but initial results indicate activity against certain RNA viruses .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death. Notably, it has been tested against various cancer types, including breast and lung cancers, with IC50 values indicating effective cytotoxicity at micromolar concentrations .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation. For instance, it has been suggested that the compound could inhibit cathepsin K, an enzyme involved in bone resorption, which may provide therapeutic avenues for osteoporosis treatment .
Case Studies
- Antibacterial Screening : A comprehensive study evaluated the antibacterial efficacy of various quinoline derivatives against a panel of pathogens. The results indicated that modifications on the quinoline scaffold significantly influenced antibacterial potency, with this compound emerging as one of the more effective candidates .
- Anticancer Research : In a controlled experiment involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, underscoring its potential as an anticancer agent .
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-7-9(11(12)14)6-8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H2,12,14) |
InChI Key |
YSIMFLSKCUKIKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N |
Origin of Product |
United States |
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